molecular formula C11H8BrF B15297106 1-(Bromomethyl)-3-fluoronaphthalene

1-(Bromomethyl)-3-fluoronaphthalene

Cat. No.: B15297106
M. Wt: 239.08 g/mol
InChI Key: PQMODMUNVSWGMK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a fluorine atom at the third position of the naphthalene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-fluoronaphthalene typically involves the bromination of 3-fluoronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination process selectively introduces a bromomethyl group at the desired position on the naphthalene ring .

Chemical Reactions Analysis

1-(Bromomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Scientific Research Applications

1-(Bromomethyl)-3-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-fluoronaphthalene depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in various chemical reactions. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved in its action can vary depending on the specific context of its use .

Comparison with Similar Compounds

1-(Bromomethyl)-3-fluoronaphthalene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(bromomethyl)-3-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMODMUNVSWGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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